3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione
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Overview
Description
3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione is a heterocyclic compound that features a unique structure combining thiazole, thiophene, and pyrrolo[3,4-c]pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of thiazole and thiophene derivatives with pyrrolo[3,4-c]pyrrole-1,4-dione under specific conditions. The reaction often requires the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline: Known for its antitumor activities and DNA intercalation properties.
5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarboxylic acid: Used in various chemical syntheses and applications.
Uniqueness
3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione stands out due to its unique combination of thiazole, thiophene, and pyrrolo[3,4-c]pyrrole moieties. This structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C13H5N3O2S2 |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C13H5N3O2S2/c17-11-7-8(10(16-11)13-14-3-5-20-13)12(18)15-9(7)6-2-1-4-19-6/h1-5H |
InChI Key |
ZLKZRZQDOMTDNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=O)C3=C2C(=O)N=C3C4=NC=CS4 |
Origin of Product |
United States |
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